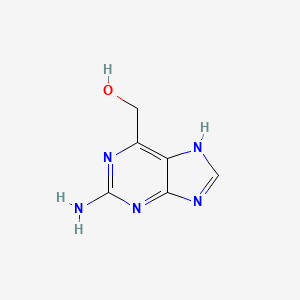
Methyl 3-Ethylisoxazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 3-Etilisoxazol-4-carboxilato de metilo es un compuesto químico que pertenece a la familia de los isoxazoles, que se caracteriza por un anillo de cinco miembros que contiene un átomo de oxígeno y un átomo de nitrógeno en posiciones adyacentes. Los isoxazoles son conocidos por su amplia gama de actividades biológicas y su potencial terapéutico, lo que los convierte en compuestos importantes en la química medicinal .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del 3-Etilisoxazol-4-carboxilato de metilo generalmente implica la reacción de cicloadición de un alquino con un óxido de nitrilo. Esta reacción de cicloadición (3 + 2) es un método común para producir derivados de isoxazol . Las condiciones de reacción a menudo requieren el uso de catalizadores como cobre (I) o rutenio (II), aunque también se están explorando rutas sintéticas libres de metales para reducir los costos y el impacto ambiental .
Métodos de producción industrial
En entornos industriales, la producción de 3-Etilisoxazol-4-carboxilato de metilo puede implicar reacciones de cicloadición a gran escala utilizando condiciones optimizadas para maximizar el rendimiento y la pureza. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y la escalabilidad del proceso de producción .
Análisis De Reacciones Químicas
Tipos de reacciones
El 3-Etilisoxazol-4-carboxilato de metilo puede sufrir diversas reacciones químicas, incluyendo:
Oxidación: El compuesto puede oxidarse para formar diferentes derivados.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales unidos al anillo de isoxazol.
Sustitución: Las reacciones de sustitución pueden introducir nuevos grupos funcionales en la molécula.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio, y diversos nucleófilos para reacciones de sustitución. Las condiciones de reacción típicamente implican temperaturas controladas y el uso de solventes como diclorometano o etanol .
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir ácidos carboxílicos o cetonas, mientras que la reducción puede producir alcoholes o aminas .
Aplicaciones Científicas De Investigación
El 3-Etilisoxazol-4-carboxilato de metilo tiene una amplia gama de aplicaciones en la investigación científica:
Mecanismo De Acción
El mecanismo de acción del 3-Etilisoxazol-4-carboxilato de metilo implica su interacción con objetivos moleculares y vías específicas. El compuesto puede unirse a enzimas o receptores, modulando su actividad y dando lugar a diversos efectos biológicos. Los objetivos moleculares y las vías exactas dependen de la aplicación y el contexto específicos de uso .
Comparación Con Compuestos Similares
Compuestos similares
Compuestos similares al 3-Etilisoxazol-4-carboxilato de metilo incluyen otros derivados de isoxazol, como:
- Ácido 3-etil-5-metilisoxazol-4-carboxílico
- 5-Aril-4-metil-3-il-isoxazoles
- 6-Metil isoxazolo[5,4-d]isoxazol-3-il aril metanonas
Unicidad
El 3-Etilisoxazol-4-carboxilato de metilo es único debido a su patrón de sustitución específico en el anillo de isoxazol, que puede impartir actividades biológicas y reactividad química distintas. Esta singularidad lo convierte en un compuesto valioso para la investigación y el desarrollo en diversos campos .
Propiedades
Fórmula molecular |
C7H9NO3 |
|---|---|
Peso molecular |
155.15 g/mol |
Nombre IUPAC |
methyl 3-ethyl-1,2-oxazole-4-carboxylate |
InChI |
InChI=1S/C7H9NO3/c1-3-6-5(4-11-8-6)7(9)10-2/h4H,3H2,1-2H3 |
Clave InChI |
QOYMZOMETTZKHO-UHFFFAOYSA-N |
SMILES canónico |
CCC1=NOC=C1C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-Fluoro-8-azaspiro[4.5]decane](/img/structure/B11918569.png)

![2H-Isoxazolo[5,4-B]indole](/img/structure/B11918584.png)




![(7-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine](/img/structure/B11918638.png)
